The Core Mechanism of NA-1-157: A Technical Guide to its Action Against Carbapenemases
The Core Mechanism of NA-1-157: A Technical Guide to its Action Against Carbapenemases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global health. A primary driver of this resistance is the production of carbapenemases, enzymes that inactivate carbapenem antibiotics. NA-1-157, a novel C5α-methyl-substituted carbapenem, has emerged as a promising agent that circumvents this resistance mechanism. This technical guide provides an in-depth analysis of the mechanism of action of NA-1-157 against key carbapenemases, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action: A Dual Strategy of Impaired Acylation and Severely Hindered Deacylation
NA-1-157's efficacy against carbapenemase-producing bacteria stems from its unique structural modification: a methyl group at the C5α position of the carbapenem scaffold. This modification fundamentally alters its interaction with the active site of serine-β-lactamases, particularly class A and D carbapenemases. The primary mechanism of inhibition is a dual-pronged attack on the catalytic cycle of these enzymes.
Firstly, the C5α-methyl group introduces steric hindrance within the enzyme's active site. This clash disrupts the optimal positioning of NA-1-157 for the initial acylation step, where the catalytic serine residue attacks the β-lactam ring. This leads to a significantly slower rate of acylation compared to traditional carbapenems like meropenem and imipenem.[1]
Secondly, and more critically, for the fraction of the enzyme that does become acylated, the subsequent deacylation step is severely impaired. Molecular dynamics simulations and structural studies have revealed that the C5α-methyl group restricts the rotation of the 6α-hydroxyethyl group of the bound NA-1-157.[2] This restricted movement prevents a crucial water molecule from accessing the scissile bond of the acyl-enzyme intermediate, a necessary step for hydrolysis and enzyme regeneration.[3][4] This leads to a dramatically decreased deacylation rate, effectively trapping the enzyme in an inactive state. The residence time of NA-1-157 on some carbapenemases can extend from hours to days, rendering the enzyme non-functional.[2][5]
In the case of OXA-23, inhibition is further enhanced by the partial decarboxylation of the catalytic lysine residue upon the formation of the acyl-enzyme intermediate.[3][4] This modification further destabilizes the active site and contributes to the potent inhibition.
Data Presentation: Quantitative Analysis of NA-1-157 Activity
The inhibitory potential of NA-1-157 has been quantified against several clinically relevant carbapenemases. The following tables summarize the key microbiological and kinetic data.
Table 1: Minimum Inhibitory Concentrations (MICs) of NA-1-157 and Comparators
| Organism/Enzyme | NA-1-157 (µg/mL) | Meropenem (µg/mL) | Imipenem (µg/mL) |
| A. baumannii producing OXA-23 | 2-4 | 16-128 | 16-128 |
| A. baumannii producing OXA-58 | 1-4 | - | - |
| A. baumannii producing OXA-143 | 8 | - | - |
| Bacteria producing OXA-48 type | 4- to 32-fold lower than meropenem | - | - |
| E. coli, K. pneumoniae, A. baumannii producing GES-5 | 4- to 16-fold lower than commercial carbapenems | - | - |
Data compiled from multiple sources.[2][3][4][6]
Table 2: Kinetic Parameters of NA-1-157 Inhibition
| Carbapenemase | Parameter | Value |
| OXA-23 | Deacylation Rate Decrease (vs. Meropenem) | >2,000-fold |
| Ki | 0.59 ± 0.02 µM | |
| OXA-48 | Acylation Rate Decrease (vs. commercial carbapenems) | 10,000- to 36,000-fold slower |
| Catalytic Efficiency (vs. Imipenem/Meropenem) | 30- to 50-fold lower | |
| GES-5 | Inactivation Efficiency (kinact/KI) | (2.9 ± 0.9) × 105 M-1s-1 |
| Deacylation Rate (k3) | (2.4 ± 0.3) × 10-7 s-1 | |
| Residence Time | 48 ± 6 days |
Data compiled from multiple sources.[1][2][4][5]
Experimental Protocols: Methodologies for Assessing NA-1-157's Mechanism
The following sections outline the key experimental protocols used to elucidate the mechanism of action of NA-1-157.
Antibiotic Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of NA-1-157 against bacterial strains producing carbapenemases.
-
Methodology:
-
Bacterial strains are grown in Mueller-Hinton II broth.
-
A final inoculum of 5 × 105 CFU/mL is used.
-
Serial twofold dilutions of NA-1-157 and comparator antibiotics (e.g., meropenem, imipenem) are prepared in 96-well microtiter plates.
-
The bacterial inoculum is added to each well.
-
Plates are incubated at 37°C for 16–20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Enzyme Kinetics
-
Objective: To determine the kinetic parameters of the interaction between NA-1-157 and purified carbapenemases.
-
Methodology:
-
Steady-State Kinetics:
-
The hydrolysis of a chromogenic substrate (e.g., nitrocefin or imipenem) by the carbapenemase is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 298 nm for imipenem).
-
The reaction is initiated by the addition of the enzyme to a solution containing the substrate and varying concentrations of NA-1-157.
-
Initial velocities are measured and fitted to the Michaelis-Menten equation to determine kinetic parameters such as Km and kcat.
-
-
Pre-Steady-State Kinetics (Stopped-Flow Spectroscopy):
-
Rapid kinetic measurements are performed to dissect the individual steps of the catalytic cycle (acylation and deacylation).
-
The enzyme and NA-1-157 are rapidly mixed, and the reaction is monitored over a short timescale (milliseconds to seconds).
-
The rates of acylation (k2) and deacylation (k3) are determined by fitting the kinetic traces to appropriate equations.
-
-
Competition Assays:
-
The enzyme is incubated with varying concentrations of NA-1-157.
-
The remaining enzyme activity is measured by adding a reporter substrate (e.g., nitrocefin).
-
The rate of inactivation is determined to calculate the inactivation efficiency (kinact/KI).
-
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the carbapenemase in complex with NA-1-157 to visualize the molecular interactions.
-
Methodology:
-
The carbapenemase is purified to homogeneity.
-
Crystals of the enzyme are grown using vapor diffusion methods.
-
The crystals are soaked with a solution of NA-1-157 to form the acyl-enzyme complex.
-
X-ray diffraction data are collected from the crystals using a synchrotron radiation source.
-
The structure is solved by molecular replacement and refined to high resolution (e.g., 1.75 Å for OXA-48).[3]
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the NA-1-157-carbapenemase complex to understand the impact of the C5α-methyl group on conformational changes and water accessibility.
-
Methodology:
-
The crystal structure of the acyl-enzyme complex serves as the starting point for the simulation.
-
The complex is placed in a simulated aqueous environment.
-
The system is subjected to energy minimization and equilibration.
-
Production simulations are run for an extended period (e.g., 200 ns) to observe the dynamic movements of the inhibitor and key active site residues.
-
Trajectories are analyzed to measure distances, fluctuations, and hydrogen bonding patterns.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Restricted Rotational Flexibility of the C5α-Methyl-Substituted Carbapenem NA-1-157 Leads to Potent Inhibition of the GES-5 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C5α-Methyl-Substituted Carbapenem NA-1-157 Exhibits Potent Activity against Klebsiella spp. Isolates Producing OXA-48-Type Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mechanism of the OXA-23 carbapenemase inhibition by the carbapenem NA-1-157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
